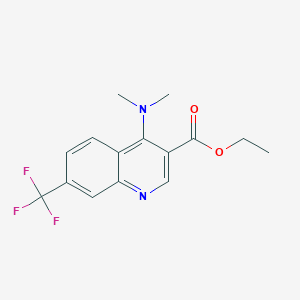
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an ethyl ester group attached to the quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of catalysts such as iron or copper to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yields and efficiency. The use of heterogeneous catalysts, such as cobalt oxide, can be employed for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method allows for the large-scale production of this compound with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hantzsch esters, palladium on carbon.
Catalysts: Iron, copper, cobalt oxide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and substituted quinoline derivatives. These products have diverse applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but with a different position of the trifluoromethyl group.
2,4-bis((E)-styryl)quinoline-3-carboxylate: A novel quinoline derivative with antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15F3N2O2 |
|---|---|
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-7-9(15(16,17)18)5-6-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
UXFQOZUWNVTLFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B15096208.png)
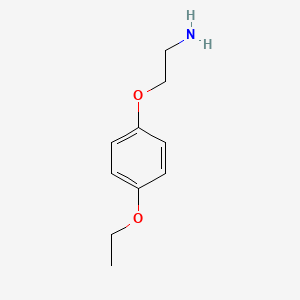
![1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-](/img/structure/B15096213.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)
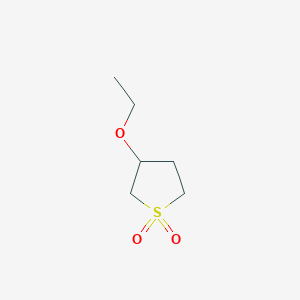
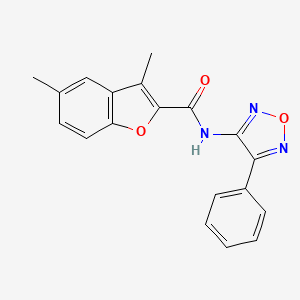
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
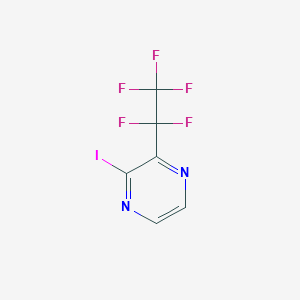
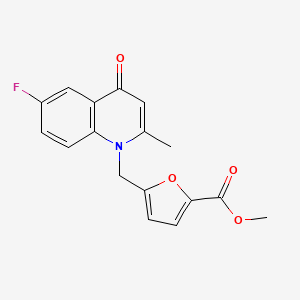
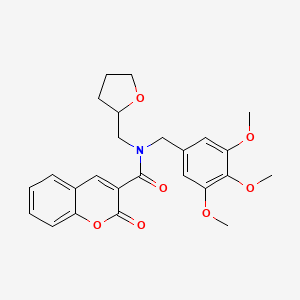
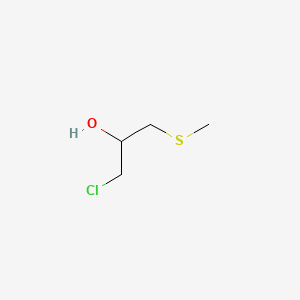
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
